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Compound of Interest

Compound Name: N-Ethoxycarbonyl-L-phenylalanine

Cat. No.: B025040

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-
Ethoxycarbonyl-L-phenylalanine, a key derivative of the amino acid L-phenylalanine used in
various scientific applications, including peptide synthesis and drug development. This
document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside detailed experimental protocols to aid in the
characterization and analysis of this compound.

Molecular Structure

N-Ethoxycarbonyl-L-phenylalanine possesses a chemical formula of C12H1sNOa4 and a
molecular weight of 237.25 g/mol .[1][2] The structure features an ethoxycarbonyl group
attached to the nitrogen atom of the L-phenylalanine backbone.

Spectral Data Presentation

The following tables summarize the available and expected spectral data for N-
Ethoxycarbonyl-L-phenylalanine. Due to the limited availability of direct experimental data in
public repositories, some values are predicted based on the analysis of similar compounds and
general principles of spectroscopy.

Table 1: *H NMR Spectral Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Aromatic protons
~7.20-7.35 m 5H
(CeH5s)
~5.10 d 1H NH
~4.60 m 1H a-CH
~4.10 q 2H -O-CHz2-CHs
~3.15 m 2H B-CH:z
~1.20 t 3H -O-CHz2-CHs

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (6) ppm

Assignment

~174 Carbonyl carbon (COOH)
~156 Carbonyl carbon (N-COO-)
~136 Quaternary aromatic carbon
~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~61 -O-CHa-

~55 o-CH

~38 B-CH:2

~14 -CHs

Table 3: IR Spectral Data
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Frequency (cm™?) Intensity Assighment

~3300 Strong, Broad O-H stretch (Carboxylic Acid)
~3030 Medium Aromatic C-H stretch

~2980, 2940 Medium Aliphatic C-H stretch

~1740 Strong C=0 stretch (Ester)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1540 Medium N-H bend

~1450, 1495 Medium Aromatic C=C stretch

~1250 Strong C-O stretch

Aromatic C-H out-of-plane
~700, 740 Strong

bend

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

miz lon

237 [M]* (Molecular lon)

192 [M - COOH]*

164 [M - COOELt]*

146 [M - CH2-CeHs]*

91 [CH2-CeHs]* (Tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectral data presented above. These protocols are based on standard laboratory practices for
the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A sample of approximately 5-10 mg of N-Ethoxycarbonyl-L-
phenylalanine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz or DMSO-de)
in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane
(TMS), is added for chemical shift calibration.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

e 1H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire
sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (several hundred to
thousands) is typically required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A small amount of the solid N-Ethoxycarbonyl-L-phenylalanine is
finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance
(ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

 Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is
recorded first. The sample is then placed in the infrared beam path, and the sample
spectrum is acquired. The instrument software automatically subtracts the background
spectrum to produce the final absorbance or transmittance spectrum of the sample. The
spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm™1.

Mass Spectrometry (MS)
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o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC). Electron lonization (EIl) is a common method for volatile compounds,
where the sample is bombarded with a high-energy electron beam (typically 70 eV).

 Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., El) and
mass analyzer (e.g., quadrupole or time-of-flight) is used.

e Mass Analysis and Detection: The resulting ions are accelerated into the mass analyzer,
where they are separated based on their mass-to-charge ratio (m/z). A detector records the
abundance of each ion, generating a mass spectrum that shows the relative intensity of
different fragments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Ethoxycarbonyl-L-phenylalanine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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